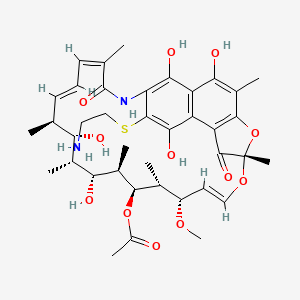
alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
描述
Alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring, an acetonitrile group, and a bis(isopropyl)aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of pyridine derivatives with appropriate alkyl halides, followed by the introduction of the bis(isopropyl)amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
Alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C or PtO2, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) in DMF, potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
Alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(isopropyl)amino group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetonitrile group may form hydrogen bonds or coordinate with metal ions in active sites.
相似化合物的比较
Similar Compounds
- Alpha-(2-(Dimethylamino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
- Alpha-(2-(Diethylamino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
- Alpha-(2-(Pyrrolidino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
Uniqueness
Alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile is unique due to its bis(isopropyl)amino group, which imparts distinct steric and electronic properties compared to its dimethyl or diethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPIMMSNMGWNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000070 | |
| Record name | 2-{2-[Di(propan-2-yl)amino]ethyl}-4-methyl-2-(pyridin-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78833-05-3 | |
| Record name | α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78833-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[Di(propan-2-yl)amino]ethyl}-4-methyl-2-(pyridin-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[2-[bis(isopropyl)amino]ethyl]-α-isobutylpyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)








